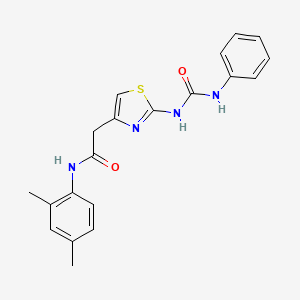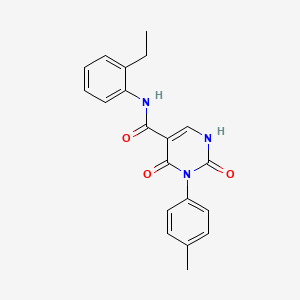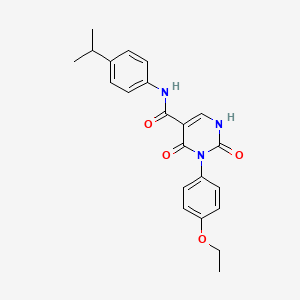![molecular formula C22H23NO5 B11291671 9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11291671.png)
9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic molecule that belongs to the class of chromenooxazines This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazin-2-one core with a 3,4-dimethoxyphenylethyl substituent at the 9-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then subjected to a series of reactions to introduce the chromenooxazine core and the methyl group. Key steps in the synthesis may include:
Formation of 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.
Cyclization to form the chromenooxazine core: The intermediate is then cyclized using appropriate reagents and conditions to form the chromenooxazine structure.
Introduction of the methyl group: The final step involves the methylation of the chromenooxazine core at the 4-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their function.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological responses.
Antioxidant Activity: The presence of methoxy groups and the chromenooxazine core may contribute to its antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE: can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the 3,4-dimethoxyphenyl group but lacks the chromenooxazine core, resulting in different chemical properties and biological activities.
Chromeno[8,7-e][1,3]oxazin-2-one derivatives: These compounds have similar core structures but may differ in their substituents, leading to variations in their reactivity and applications.
Methoxy-substituted chromenooxazines:
The uniqueness of 9-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific combination of functional groups and structural features, which contribute to its diverse applications and potential for further research.
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
9-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO5/c1-14-10-21(24)28-22-16(14)5-7-18-17(22)12-23(13-27-18)9-8-15-4-6-19(25-2)20(11-15)26-3/h4-7,10-11H,8-9,12-13H2,1-3H3 |
InChI Key |
YKVAWYLAZZITLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11291591.png)


![6-(4-Chlorophenyl)-2-[(2-fluorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11291603.png)
![N-(3-chlorophenyl)-2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide](/img/structure/B11291611.png)
![butyl 4-{[(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetyl]amino}benzoate](/img/structure/B11291612.png)

![N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide](/img/structure/B11291637.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B11291639.png)
![Ethyl 3-({[3-(4-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11291640.png)
![ethyl 4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11291642.png)
![1-(3-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11291667.png)

![4-hydroxy-2-methyl-5-{4-[(3-methylbenzyl)oxy]phenyl}-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11291683.png)
